molecular formula C9H9ClFN3 B1439192 8-Fluoro-4-hydrazinoquinoline hydrochloride CAS No. 1171070-31-7

8-Fluoro-4-hydrazinoquinoline hydrochloride

Cat. No. B1439192
CAS RN: 1171070-31-7
M. Wt: 213.64 g/mol
InChI Key: XTYJQGIDNCYIRT-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydrazinoquinoline hydrochloride is a chemical compound with the empirical formula C9H8FN3 · HCl . It has a molecular weight of 213.64 . This compound is provided in solid form .


Molecular Structure Analysis

The SMILES string of 8-Fluoro-4-hydrazinoquinoline hydrochloride is FC1=C(N=CC=C2NN)C2=CC=C1.Cl . The InChI is 1S/C9H8FN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H .


Physical And Chemical Properties Analysis

8-Fluoro-4-hydrazinoquinoline hydrochloride is a solid . Its molecular weight is 213.64 . The compound’s empirical formula is C9H8FN3 · HCl .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of derivatives related to 8-Fluoro-4-hydrazinoquinoline, such as 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, has been explored, serving as versatile intermediates for further chemical transformations. These derivatives have shown varied in vitro biological activities, indicating the potential for developing pharmacologically active compounds (Ziegler, Kuck, Harris, & Lin, 1988).

Fluorescence-Based Sensor Arrays

8-Hydroxyquinoline-based ligands with extended conjugated fluorophores have been designed for fluorescence-based sensor arrays. These arrays utilize changes in the RGB signal to distinguish between cationic analytes, demonstrating the chemical's utility in sensitive detection applications (Palacios, Wang, Montes, Zyryanov, Hausch, Jursíková, & Anzenbacher, 2007).

Ultraweak Fluorescence and Proton Transfer

The study of 8-Hydroxyquinoline (8-HQ) and its derivatives in various media has revealed insights into their ultraweak fluorescence and ultrafast excited-state proton transfer processes. This research has implications for the understanding of the fluorescence properties of metal complexes with 8-HQ, which are widely used in analytical chemistry (Park, Ghosh, Park, Lee, Kwak, & Kwon, 2016).

Antibacterial Properties

Research into 8-nitrofluoroquinolone derivatives, including those related to 8-Fluoro-4-hydrazinoquinoline, has shown significant antibacterial properties. These studies provide a foundation for the development of new antibiotics targeting both gram-positive and gram-negative bacteria (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

Anticancer Applications

Derivatives of 4-aminoquinoline, a related compound, have been investigated for their potential to sensitize tumor cell killing when used in combination with Akt inhibitors. This suggests the possibility of utilizing 8-Fluoro-4-hydrazinoquinoline derivatives in cancer therapy, highlighting the compound's relevance beyond its immediate chemical class (Hu, Solomon, Cañó, & Lee, 2009).

Neuroimaging and Alzheimer's Disease

Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline has been developed as a PET radiopharmaceutical to probe the "metal hypothesis of Alzheimer's disease". This showcases the application of 8-Hydroxyquinoline derivatives in neuroimaging and the potential for investigating neurodegenerative diseases (Liang, Holland, Stephenson, Kassenbrock, Rotstein, Daignault, Lewis, Collier, Hooker, & Vasdev, 2015).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral . The safety information includes the following precautionary statements: P301 + P312 + P330 . It falls under the storage class code 11, which denotes combustible solids .

properties

IUPAC Name

(8-fluoroquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYJQGIDNCYIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656583
Record name 8-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-4-hydrazinoquinoline hydrochloride

CAS RN

1171070-31-7
Record name 8-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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